molecular formula C9H10ClNO B7888651 1-(4-Chlorophenyl)ethylidene(methoxy)amine

1-(4-Chlorophenyl)ethylidene(methoxy)amine

Cat. No.: B7888651
M. Wt: 183.63 g/mol
InChI Key: DJJNNRDIXWZGPE-YRNVUSSQSA-N
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Description

1-(4-Chlorophenyl)ethylidene(methoxy)amine, also known by its IUPAC name (1E)-1-(4-chlorophenyl)ethanone O-methyloxime, is a chemical compound with the molecular formula C9H10ClNO. It is characterized by the presence of a chlorophenyl group attached to an ethylidene(methoxy)amine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine typically involves the reaction of 4-chloroacetophenone with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)ethylidene(methoxy)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)ethylidene(methoxy)amine has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

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Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-methoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJNNRDIXWZGPE-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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